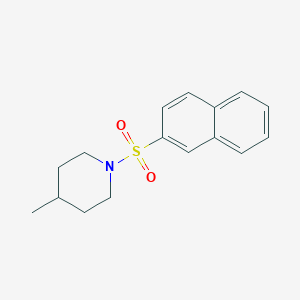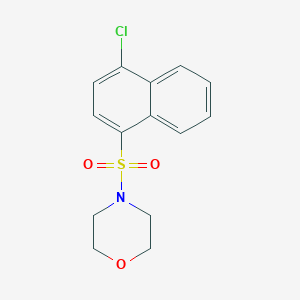
4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine, commonly referred to as CNM-4, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CNM-4 belongs to the class of sulfonylmorpholine compounds and is known for its diverse applications in various fields of research.
Mécanisme D'action
The mechanism of action of CNM-4 involves its interaction with specific enzymes and proteins in the body. CNM-4 has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase IX, which is involved in the progression of cancer. Additionally, CNM-4 has been found to bind to the amyloid-beta protein, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
CNM-4 has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, CNM-4 has been shown to improve cognitive function and reduce the accumulation of amyloid-beta protein in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CNM-4 in lab experiments include its high yield synthesis, diverse applications in various fields of research, and its potential as a therapeutic agent. However, some limitations of using CNM-4 in lab experiments include its relatively low solubility in water, which can limit its bioavailability, and its potential toxicity at high concentrations.
Orientations Futures
The potential applications of CNM-4 in various fields of research are vast, and there are several future directions that scientists are currently exploring. These include the development of CNM-4-based drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Additionally, researchers are investigating the use of CNM-4 in the development of new antimicrobial agents and the study of its mechanism of action in various biological systems.
In conclusion, CNM-4 is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. Its diverse applications in various fields of research make it an important compound for scientists to study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CNM-4 have been discussed in this paper.
Méthodes De Synthèse
The synthesis of CNM-4 involves the reaction between 4-chloronaphthalene-1-sulfonyl chloride and morpholine in the presence of a base such as triethylamine. This reaction results in the formation of CNM-4 as a white solid with a high yield.
Applications De Recherche Scientifique
CNM-4 has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Additionally, CNM-4 has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
4-(4-chloronaphthalen-1-yl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c15-13-5-6-14(12-4-2-1-3-11(12)13)20(17,18)16-7-9-19-10-8-16/h1-6H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUNKQRXZJVTTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloronaphthalen-1-yl)sulfonylmorpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dibenzyl-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B350306.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide](/img/structure/B350313.png)
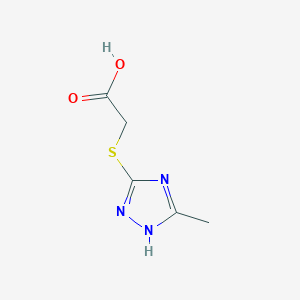
![6-(3-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350318.png)
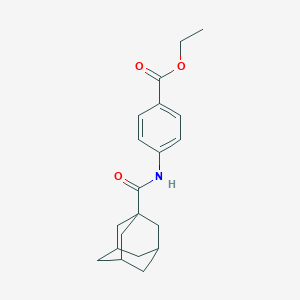
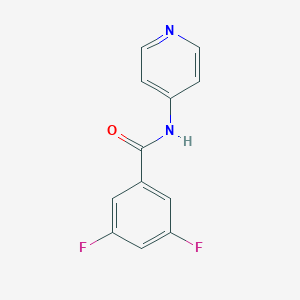
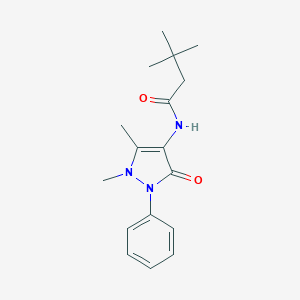

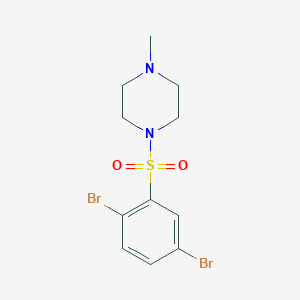
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B350366.png)
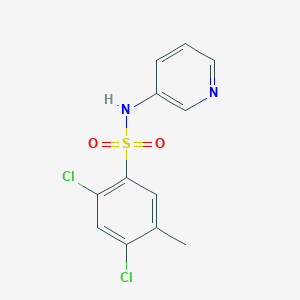
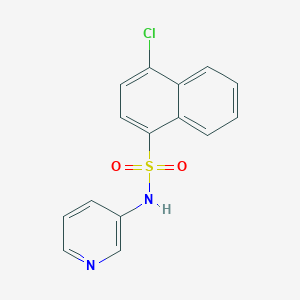
![4-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]morpholine](/img/structure/B350370.png)
